
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate is a synthetic organic compound that features a piperidine ring substituted with a thiophene sulfonyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions.
Esterification to Form the Benzoate Ester: The final step involves esterification of the piperidine derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the biological activity of piperidine derivatives, including their antimicrobial and antimalarial properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The thiophene sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-piperidin-4-yl-benzate Hydrochloride: This compound is similar in structure but lacks the thiophene sulfonyl group.
Piperidine Derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
Methyl 4-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)benzoate is unique due to the presence of the thiophene sulfonyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications .
Propriétés
IUPAC Name |
methyl 4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-17(19)15-6-4-13(5-7-15)14-8-10-18(11-9-14)24(20,21)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXAIRBBDBHOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

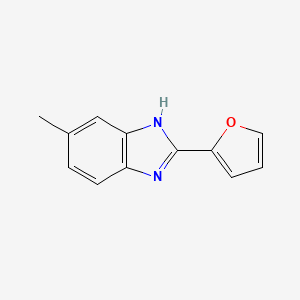

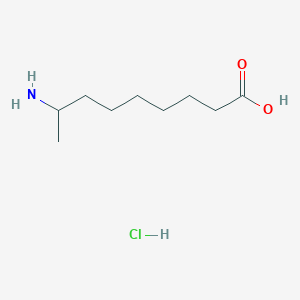
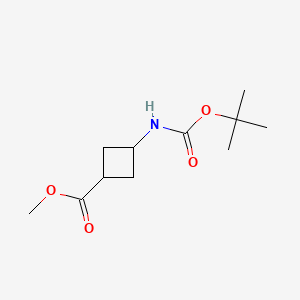
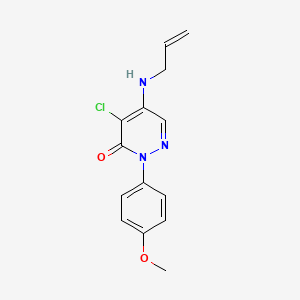
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2819444.png)
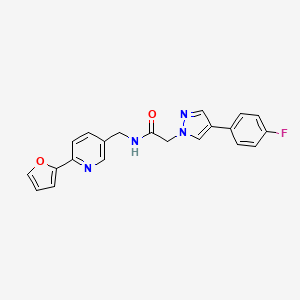
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)
